Cas no 2167081-82-3 (4-benzyl-1,3-oxazinane-2-carboxylic acid)

4-benzyl-1,3-oxazinane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-benzyl-1,3-oxazinane-2-carboxylic acid
- EN300-1279146
- 2167081-82-3
-
- インチ: 1S/C12H15NO3/c14-12(15)11-13-10(6-7-16-11)8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
- InChIKey: DCPGJOYLOFPMPT-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)NC(CC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 58.6Ų
4-benzyl-1,3-oxazinane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279146-50mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 50mg |
$1500.0 | 2023-10-01 | ||
Enamine | EN300-1279146-1000mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 1000mg |
$1785.0 | 2023-10-01 | ||
Enamine | EN300-1279146-100mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 100mg |
$1572.0 | 2023-10-01 | ||
Enamine | EN300-1279146-2500mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 2500mg |
$3501.0 | 2023-10-01 | ||
Enamine | EN300-1279146-1.0g |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1279146-10000mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 10000mg |
$7681.0 | 2023-10-01 | ||
Enamine | EN300-1279146-500mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 500mg |
$1714.0 | 2023-10-01 | ||
Enamine | EN300-1279146-250mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 250mg |
$1642.0 | 2023-10-01 | ||
Enamine | EN300-1279146-5000mg |
4-benzyl-1,3-oxazinane-2-carboxylic acid |
2167081-82-3 | 5000mg |
$5179.0 | 2023-10-01 |
4-benzyl-1,3-oxazinane-2-carboxylic acid 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
4-benzyl-1,3-oxazinane-2-carboxylic acidに関する追加情報
Comprehensive Overview of 4-Benzyl-1,3-oxazinane-2-carboxylic acid (CAS No. 2167081-82-3): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, 4-Benzyl-1,3-oxazinane-2-carboxylic acid (CAS No. 2167081-82-3) has emerged as a compound of significant interest due to its unique structural features and potential applications. This heterocyclic derivative, characterized by a six-membered oxazinane ring fused with a carboxylic acid moiety and a benzyl substituent, offers a versatile scaffold for drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthetic pathways, physicochemical properties, and biological activities, aligning with the growing demand for novel bioactive molecules in medicinal chemistry and biotechnology.
The compound’s systematic name, 4-Benzyl-1,3-oxazinane-2-carboxylic acid, reflects its precise molecular architecture, which combines aromatic and aliphatic components with a polar functional group. Such hybrid structures are pivotal in addressing modern challenges like drug resistance and targeted therapy, topics frequently searched in academic and industrial databases. Its CAS registry number (2167081-82-3) ensures unambiguous identification across global chemical inventories, facilitating collaborative research and regulatory compliance. Recent publications highlight its role as a precursor in synthesizing peptide mimetics and enzyme inhibitors, underscoring its relevance in proteomics and structure-activity relationship (SAR) studies.
From a synthetic perspective, the 1,3-oxazinane core of this compound is notable for its conformational flexibility and hydrogen-bonding capacity, properties critical for molecular recognition in biomolecular interactions. The benzyl group enhances lipophilicity, potentially improving membrane permeability—a key consideration in central nervous system (CNS) drug design. Meanwhile, the carboxylic acid functionality allows for further derivatization via amidation or esterification, enabling the creation of libraries for high-throughput screening (HTS). These attributes resonate with current trends in fragment-based drug discovery (FBDD) and computational chemistry, where users often search for "optimizing lead compounds" or "scaffold hopping strategies."
In material science, 4-Benzyl-1,3-oxazinane-2-carboxylic acid has been investigated for its potential in designing supramolecular assemblies and polymeric networks. Its ability to form hydrogen bonds and coordinate with metal ions aligns with innovations in smart materials and catalysis, areas gaining traction in sustainable chemistry forums. Environmental scientists also explore such compounds for green synthesis methodologies, addressing queries like "eco-friendly heterocyclic synthesis" or "reducing synthetic waste."
Quality control and analytical characterization of CAS No. 2167081-82-3 rely on advanced techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure batch-to-batch consistency, a priority for pharmaceutical manufacturers adhering to Good Manufacturing Practices (GMP). The compound’s stability under various pH conditions and thermal profiles is another focal point, particularly for formulators seeking answers to "excipient compatibility" or "API degradation pathways."
Looking ahead, the integration of 4-Benzyl-1,3-oxazinane-2-carboxylic acid into AI-driven drug discovery platforms exemplifies its future potential. Machine learning models trained on its structural analogs can predict novel applications, tapping into searches like "AI in chemical space exploration." As interdisciplinary research expands, this compound may unlock breakthroughs in precision medicine and bioengineering, solidifying its position as a cornerstone in modern chemical innovation.
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